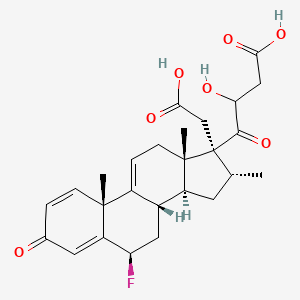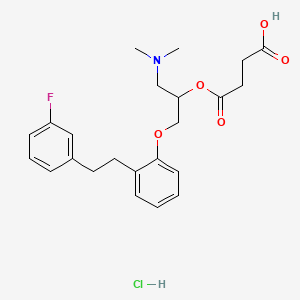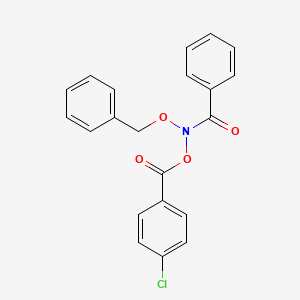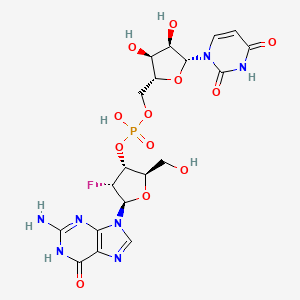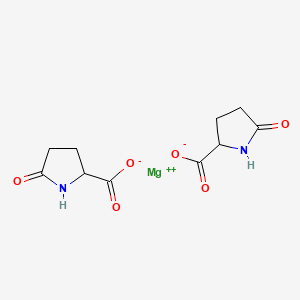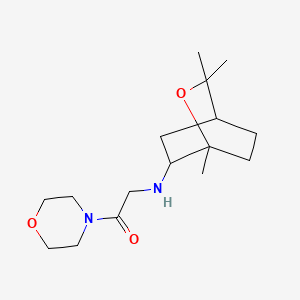
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with additional phenyl and fluorophenyl substituents. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Aplicaciones Científicas De Investigación
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrazolo(1,5-b)pyridazine, 6-(4-methylphenyl)-8-phenyl-
- Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-
- Tetrazolo(1,5-b)pyridazine, 6-(4-bromophenyl)-8-phenyl-
Uniqueness
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity, making it a promising candidate for further research and development .
Propiedades
Número CAS |
130430-76-1 |
|---|---|
Fórmula molecular |
C16H10FN5 |
Peso molecular |
291.28 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C16H10FN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H |
Clave InChI |
NVPCUWVDRNEODC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



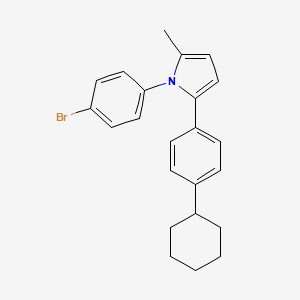

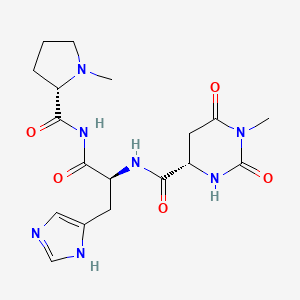
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
